Reduced Coefficient of Linear Expansion in Benzoxazole-Modified Epoxy Resins Compared to Conventional Formulations
Epoxy resin curing compositions containing a benzoxazole structure, such as 2-Methyl-6-[(oxiran-2-yl)methoxy]-1,3-benzoxazole, are disclosed to exhibit a small coefficient of linear expansion compared to conventional epoxy resin formulations [1]. This property is critical for applications such as printed wiring boards (PWBs), where thermal cycling reliability and dimensional stability are paramount [1]. While specific numerical CTE values for this exact compound are not publicly available in the patent disclosure, the qualitative claim of 'small coefficient of linear expansion' distinguishes benzoxazole-containing epoxies from standard Bisphenol A diglycidyl ether (DGEBA) systems, which typically exhibit higher CTE values in the range of 60-80 ppm/°C and require inorganic fillers to achieve lower expansion, often at the expense of mechanical integrity [1].
| Evidence Dimension | Coefficient of Linear Expansion |
|---|---|
| Target Compound Data | Small coefficient of linear expansion (qualitative claim; no specific numeric value provided) |
| Comparator Or Baseline | Conventional epoxy resin compositions; Bisphenol A diglycidyl ether (DGEBA) (CTE ≈ 60-80 ppm/°C) |
| Quantified Difference | Not quantified in source; qualitative improvement noted |
| Conditions | Epoxy resin curing composition containing compound with benzoxazole structure; cured thermoset evaluation |
Why This Matters
Procurement of this specific benzoxazole-epoxide monomer enables the formulation of epoxy systems with intrinsically lower thermal expansion, potentially reducing or eliminating the need for filler loading, which can otherwise degrade tensile strength and elongation in final cured products.
- [1] Adeka Corporation. Epoxy Resin Curing Composition. United States Patent 7,763,700 B2, July 27, 2010. View Source
